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Introduction
Trichocereine, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a

phenethylamine alkaloid found in various cacti species.[1] As the N,N-dimethylated analog of

mescaline, its study is of significant interest in the fields of ethnobotany, pharmacology, and

synthetic chemistry. This technical guide provides a comprehensive overview of the known

physicochemical properties of Trichocereine hydrochloride. Due to the limited availability of

specific experimental data for Trichocereine hydrochloride, this guide incorporates data from

closely related and structurally similar compounds, namely mescaline hydrochloride and

phenethylamine hydrochloride, to provide a comparative and predictive context. All such

instances are clearly indicated.

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical

determinants of its formulation, delivery, and pharmacokinetic profile. This section details the

key properties of Trichocereine hydrochloride.

Chemical Structure and General Properties
IUPAC Name: N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride[2]
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Synonyms: Trichocereine chloride, N,N-Dimethylmescaline HCl[2]

CAS Number: 54547-01-2[2]

Chemical Formula: C₁₃H₂₂ClNO₃[2]

Molecular Weight: 275.77 g/mol [2]

Quantitative Physicochemical Data
The following table summarizes the available and extrapolated quantitative physicochemical

data for Trichocereine hydrochloride.
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Property Value Remarks and References

Melting Point (°C) Data not available

For comparison, the melting

point of mescaline

hydrochloride is reported as

181-184°C[3][4] and

phenethylamine hydrochloride

is 217°C.[5]

Solubility Data not available

As an amine hydrochloride

salt, it is expected to be

soluble in water and polar

organic solvents like ethanol

and methanol. The free base is

likely soluble in nonpolar

organic solvents.[5]

pKa Data not available

The pKa of the tertiary amine

is a critical parameter. For

comparison, the pKa of the

primary amine in

phenethylamine is 9.83.[5] The

presence of electron-donating

methoxy groups on the phenyl

ring may slightly increase the

basicity (and thus the pKa)

compared to phenethylamine.

LogP (Octanol-Water Partition

Coefficient)
Data not available

This value is crucial for

predicting membrane

permeability. The LogP of the

free base would be higher than

that of the hydrochloride salt.

Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key

physicochemical properties of Trichocereine hydrochloride.
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Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure

crystalline substance, this occurs over a narrow temperature range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Thermometer (calibrated)

Mortar and pestle

Procedure:

A small amount of dry Trichocereine hydrochloride is finely ground using a mortar and

pestle.

The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm.

The capillary tube is inverted and tapped gently to pack the sample into the sealed end.

The packed capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a rate of 10-20°C per minute for a rapid preliminary determination.

Once an approximate melting range is observed, the apparatus is allowed to cool.

A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting

point.

The heating rate is then reduced to 1-2°C per minute.

The temperature at which the first droplet of liquid appears (T₁) and the temperature at which

the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as

T₁ - T₂.
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Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a

given temperature. The shake-flask method is a common technique for determining equilibrium

solubility.

Apparatus:

Analytical balance

Vials with screw caps

Orbital shaker or rotator

Centrifuge

Spectrophotometer (UV-Vis) or HPLC system

Volumetric flasks and pipettes

pH meter

Procedure:

An excess amount of Trichocereine hydrochloride is added to a known volume of the

desired solvent (e.g., water, ethanol, chloroform) in a sealed vial.

The vials are agitated in a constant temperature water bath or incubator on an orbital shaker

for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

After agitation, the samples are allowed to stand to allow for the settling of undissolved solid.

Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining

suspended solids.

The concentration of Trichocereine hydrochloride in the clear supernatant is determined

using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined

λmax or by HPLC with a suitable standard curve.
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The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a tertiary

amine like Trichocereine, the pKa refers to the equilibrium between the protonated (conjugate

acid) and the free base form. Potentiometric titration involves monitoring the pH of a solution as

a titrant of known concentration is added.

Apparatus:

pH meter with a calibrated electrode

Burette

Stir plate and stir bar

Beaker

Standardized solutions of hydrochloric acid and sodium hydroxide (e.g., 0.1 M)

Procedure:

A known amount of Trichocereine hydrochloride is accurately weighed and dissolved in a

known volume of deionized water.

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

The solution is titrated with a standardized solution of NaOH, added in small, precise

increments from the burette.

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

The titration is continued past the equivalence point.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point.
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UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a

molecule. The absorption is dependent on the electronic structure of the molecule and can be

used for quantification and characterization.

Apparatus:

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

A stock solution of Trichocereine hydrochloride of known concentration is prepared in the

chosen solvent.

A series of dilutions are made to prepare standard solutions of varying concentrations.

The spectrophotometer is blanked using the pure solvent.

The absorbance of each standard solution is measured over a wavelength range (e.g., 200-

400 nm) to determine the wavelength of maximum absorbance (λmax).

A calibration curve is constructed by plotting absorbance at λmax versus concentration.

The absorbance of an unknown sample can then be measured, and its concentration

determined from the calibration curve. The UV spectrum itself provides qualitative

information about the chromophore. For phenethylamines, characteristic absorption bands

are expected due to the benzene ring.

Infrared (IR) Spectroscopy
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Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its chemical bonds. The resulting spectrum is a unique

fingerprint of the molecule.

Apparatus:

Fourier Transform Infrared (FTIR) spectrometer

Sample holder (e.g., KBr pellet press or ATR accessory)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle (agate)

Procedure (KBr Pellet Method):

A small amount of Trichocereine hydrochloride (1-2 mg) is mixed with approximately 100-

200 mg of dry KBr powder in an agate mortar.

The mixture is finely ground to a uniform powder.

The powder is placed into a pellet die and pressed under high pressure to form a transparent

or translucent pellet.

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

A background spectrum of the empty sample compartment is collected.

The IR spectrum of the sample is recorded over the desired wavenumber range (e.g., 4000-

400 cm⁻¹).

The spectrum is analyzed to identify characteristic absorption bands corresponding to the

functional groups present in the molecule (e.g., N-H stretch of the ammonium salt, C-H

stretches of alkyl and aromatic groups, C=C stretches of the aromatic ring, and C-O

stretches of the methoxy groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the structure and chemical

environment of atoms within a molecule by observing the behavior of their nuclei in a magnetic

field. ¹H and ¹³C NMR are most common for organic molecules.

Apparatus:

NMR spectrometer

NMR tubes (5 mm)

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

Pipettes

Procedure:

Approximately 5-10 mg of Trichocereine hydrochloride is dissolved in 0.6-0.7 mL of a

suitable deuterated solvent in a small vial.

The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean

NMR tube to remove any particulate matter.

The NMR tube is capped and placed in the NMR spectrometer.

¹H and ¹³C NMR spectra are acquired.

The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR

spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the

molecular structure.

Signaling Pathways and Biological Activity
Trichocereine's structural similarity to mescaline suggests that its biological activity is likely

mediated through interaction with the serotonergic system. While specific signaling pathways

for Trichocereine have not been extensively elucidated, it is hypothesized to interact with

serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.

Postulated Interaction with 5-HT₁A Receptor
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The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o

protein. Activation of this receptor generally leads to an inhibitory cellular response.
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Caption: Postulated 5-HT₁A receptor signaling pathway for Trichocereine.

Postulated Interaction with 5-HT₂A Receptor
The 5-HT₂A receptor is also a GPCR, but it typically couples to the Gαq protein, leading to an

excitatory cellular response through the phospholipase C (PLC) pathway.

Plasma Membrane

5-HT2A Receptor Gαq
(inactive)

Activates

Gαq
(active)

GDP -> GTP

Phospholipase C PIP2Cleaves

IP3

DAG

Trichocereine
Binds

Activates

Ca²⁺ Release
from ER

PKC
Activates

Excitatory
Cellular Response

Leads to

Leads to

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b14164243?utm_src=pdf-body-img
https://www.benchchem.com/product/b14164243?utm_src=pdf-body
https://www.benchchem.com/product/b14164243?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14164243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Postulated 5-HT₂A receptor signaling pathway for Trichocereine.

Conclusion
This technical guide has synthesized the available information on the physicochemical

properties of Trichocereine hydrochloride. While specific experimental data for this compound

remains scarce, a robust framework for its characterization has been presented through

detailed experimental protocols and comparison with structurally related molecules. The

elucidation of its precise physicochemical profile is essential for advancing research into its

pharmacological effects and potential applications. The provided diagrams of postulated

signaling pathways offer a starting point for further investigation into its mechanism of action at

the molecular level. Future research should focus on obtaining empirical data for the properties

outlined in this guide to provide a more complete understanding of this intriguing alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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